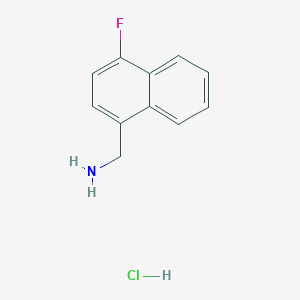
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a chlorophenyl group, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzoyl isothiocyanate with an appropriate amine can lead to the formation of the thiazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
科学的研究の応用
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 5-amino-2-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both an amino group and a carboxamide group on the thiazole ring. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C10H8ClN3OS |
|---|---|
分子量 |
253.71 g/mol |
IUPAC名 |
5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-3-1-5(2-4-6)10-14-7(8(12)15)9(13)16-10/h1-4H,13H2,(H2,12,15) |
InChIキー |
MIULINRBOCVOCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)N)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5-(tetrahydro-furan-2-yl)-[1,3,4]thiadiazole](/img/structure/B8489250.png)



![4'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B8489273.png)


![2-[(3,7,11,15-Tetramethylhexadecyl)oxy]thiophene](/img/structure/B8489295.png)
![1-[3,4-Bis(benzyloxy)-5-nitrophenyl]-2-bromoethan-1-one](/img/structure/B8489299.png)




